2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of 2,5-dimethylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. Finally, the sulfonyl chloride intermediate is converted to the sulfonyl fluoride using a fluorinating agent such as potassium fluoride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl groups.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions to replace the sulfonyl fluoride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro and sulfonyl groups make the aromatic ring more susceptible to electrophilic attack, while the sulfonyl fluoride group can be readily displaced by nucleophiles. These properties enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions sets it apart from similar compounds .
Properties
Molecular Formula |
C8H8FNO4S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
QYXLVHUACYPIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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